Cas no 1490799-90-0 (1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one)
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(3-amino-3,4-dihydro-1(2H)-quinolinyl)-2,2,2-trifluoro-
- 1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one
- 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
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- MDL: MFCD19075683
- Inchi: 1S/C11H11F3N2O/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16/h1-4,8H,5-6,15H2
- InChI Key: GKMDYWDXNPTOEE-UHFFFAOYSA-N
- SMILES: C(=O)(N1C2=C(C=CC=C2)CC(N)C1)C(F)(F)F
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266195-1g |
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 1g |
$743.0 | 2023-09-12 | ||
| Enamine | EN300-266195-5g |
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 5g |
$2152.0 | 2023-09-12 | ||
| Enamine | EN300-266195-10g |
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 10g |
$3191.0 | 2023-09-12 | ||
| Ambeed | A1084934-1g |
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 1g |
$541.0 | 2024-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-50mg |
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 50mg |
¥15724 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-100mg |
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 100mg |
¥16450 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-250mg |
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 250mg |
¥18435 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-500mg |
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 500mg |
¥15396 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-1g |
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 1g |
¥20055 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-2.5g |
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |
1490799-90-0 | 95% | 2.5g |
¥34023 | 2023-03-01 |
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one Suppliers
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
Introduction to 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1490799-90-0)
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one is a compound with the CAS registry number 1490799-90-0. This compound belongs to the class of organic compounds known as tetrahydroquinolines, which are derivatives of quinoline with a partially hydrogenated ring system. The presence of the trifluoroacetyl group (CF3CO-) attached to the nitrogen atom in the tetrahydroquinoline ring introduces unique electronic and steric properties to the molecule.
The structure of 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one consists of a tetrahydroquinoline backbone with an amino group at position 3 and a trifluoroacetyl group at position 1. This arrangement creates a molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity and bioavailability of the compound.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. For instance, researchers have explored their potential as kinase inhibitors, which are crucial in treating diseases such as cancer. The amino group in this compound can act as a hydrogen bond donor, enhancing its ability to interact with biological targets. Additionally, the trifluoroacetyl group can improve the compound's stability and lipophilicity, making it more suitable for oral administration.
The synthesis of 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one involves a multi-step process that typically starts with the preparation of the tetrahydroquinoline skeleton. This is followed by functionalization at specific positions to introduce the amino and trifluoroacetyl groups. The use of advanced catalytic methods and green chemistry principles has made this synthesis more efficient and environmentally friendly.
In terms of applications, this compound has shown promise in antimicrobial assays, where it demonstrated activity against various bacterial and fungal strains. Its ability to inhibit key enzymes involved in microbial growth makes it a potential candidate for developing new antibiotics. Furthermore, preliminary studies suggest that this compound may have anti-inflammatory properties due to its interaction with cyclooxygenase enzymes.
Another area of interest is its role in neuroprotective agents. The tetrahydroquinoline moiety has been linked to antioxidant activity and protection against oxidative stress-induced neuronal damage. The presence of the trifluoroacetyl group could enhance these effects by improving membrane permeability and reducing metabolic degradation.
From an environmental standpoint, understanding the fate and transport of CAS No. 1490799-90-0 is essential for assessing its potential impact on ecosystems. Studies indicate that this compound undergoes biodegradation under aerobic conditions but may persist in certain environmental compartments due to its fluorinated substituents.
In conclusion, 1-(3-amino-1
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